molecular formula C11H9NO2 B2546181 6-Methylisoquinoline-8-carboxylic acid CAS No. 1824080-62-7

6-Methylisoquinoline-8-carboxylic acid

Cat. No.: B2546181
CAS No.: 1824080-62-7
M. Wt: 187.198
InChI Key: REWGSIGTZUWTBP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-Methylisoquinoline-8-carboxylic acid (CAS 1824080-62-7) is a high-purity chemical compound supplied for laboratory research use. This solid organic acid features a methyl-substituted isoquinoline ring system functionalized with a carboxylic acid group at the 8-position, yielding the molecular formula C11H9NO2 and a molecular weight of 187.19 g/mol . The carboxylic acid functional group makes this compound a versatile synthetic intermediate, capable of undergoing characteristic reactions such as salt formation with bases, esterification with alcohols, and decarboxylation under specific conditions . As part of the quinoline family, it is related to 8-hydroxyquinoline, a privileged structure known for its wide range of pharmacological activities, including antimicrobial, anticancer, antioxidant, and metal-chelating properties . The specific placement of the methyl and carboxylic acid groups on the isoquinoline scaffold offers researchers a building block for constructing more complex molecules, studying structure-activity relationships (SAR), and developing novel compounds with potential biological activity. This product is intended for research purposes only in fields such as medicinal chemistry, drug discovery, and material science. It is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any human use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

6-methylisoquinoline-8-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9NO2/c1-7-4-8-2-3-12-6-10(8)9(5-7)11(13)14/h2-6H,1H3,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

REWGSIGTZUWTBP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=NC=C2)C(=C1)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

187.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 6 Methylisoquinoline 8 Carboxylic Acid

Retrosynthetic Analysis for 6-Methylisoquinoline-8-carboxylic acid

Retrosynthetic analysis is a problem-solving technique in organic synthesis that involves deconstructing a target molecule into simpler, commercially available starting materials. This process helps in designing a logical synthetic pathway. For this compound, two primary retrosynthetic disconnections can be envisioned, focusing on the formation of the isoquinoline (B145761) ring and the introduction of the substituents.

Route A: Cyclization Approach

This strategy involves disconnecting the isoquinoline ring system. A plausible disconnection is at the C4-C4a and N2-C3 bonds, which is characteristic of the Pomeranz–Fritsch reaction. This leads back to a substituted benzaldehyde (B42025) and an aminoacetal derivative. The methyl group at the 6-position would originate from a methyl-substituted benzaldehyde, while the carboxylic acid at the 8-position would need to be introduced either before or after the cyclization.

Another cyclization-based disconnection, following the logic of the Bischler–Napieralski reaction, would break the N2-C1 and C4a-C5 bonds. This retrosynthetic step would lead to a substituted β-phenylethylamine precursor. The challenge in this approach lies in the synthesis of the appropriately substituted phenylethylamine.

Route B: Functionalization of a Pre-formed Isoquinoline Skeleton

This approach starts with a simpler, pre-existing isoquinoline core, which is then functionalized at the 6 and 8 positions. The key steps in this retrosynthesis would be the introduction of the carboxylic acid and the methyl group. The carboxylic acid could be installed via a directed ortho-metalation of a suitable isoquinoline derivative, followed by quenching with carbon dioxide. The methyl group could be introduced through various methylation procedures.

Retrosynthetic analysis of this compound

Classical and Modern Synthetic Routes to Isoquinoline Carboxylic Acids

The synthesis of isoquinoline carboxylic acids can be broadly categorized into two main strategies: the construction of the isoquinoline ring with the carboxylic acid group (or a precursor) already in place, or the functionalization of a pre-formed isoquinoline ring.

Several classical named reactions are instrumental in the synthesis of the isoquinoline core. These reactions typically involve the cyclization of a substituted benzene (B151609) derivative.

ReactionDescriptionStarting Materials
Pomeranz–Fritsch Reaction Acid-catalyzed cyclization of a benzalaminoacetal.Benzaldehyde and an aminoacetaldehyde acetal (B89532).
Bischler–Napieralski Reaction Intramolecular electrophilic aromatic substitution of a β-arylethylamide.β-Arylethylamide.
Pictet–Spengler Reaction Condensation of a β-arylethylamine with an aldehyde or ketone followed by ring closure.β-Arylethylamine and an aldehyde or ketone.
Petasis Reaction A multi-component reaction involving an amine, a carbonyl compound, and a boronic acid.Amine, carbonyl, and boronic acid.
Ugi Post-cyclization A multi-component reaction followed by a cyclization step to form the heterocyclic ring.Aldehyde, amine, carboxylic acid, and isocyanide.

The Pomeranz–Fritsch reaction is a powerful method for isoquinoline synthesis that proceeds via an acid-catalyzed cyclization of a benzalaminoacetal. wikipedia.orgthermofisher.comquimicaorganica.orgorganicreactions.orgchem-station.com To synthesize this compound using this method, one would ideally start with 3-methyl-5-formylbenzoic acid. However, the presence of the carboxylic acid might interfere with the acidic reaction conditions. A more viable approach would be to use a precursor to the carboxylic acid, such as a nitrile or an ester, which can be hydrolyzed in a later step.

The Bischler–Napieralski reaction involves the cyclization of a β-arylethylamide in the presence of a dehydrating agent like phosphorus oxychloride (POCl₃). wikipedia.orgjk-sci.comnrochemistry.comorganic-chemistry.orgresearchgate.net The subsequent dihydroisoquinoline intermediate can be oxidized to the aromatic isoquinoline. For the target molecule, this would require a β-(3-methyl-5-carboxyphenyl)ethylamine derivative, which itself may require a multi-step synthesis. The cyclization is favored by electron-donating groups on the benzene ring. nrochemistry.com

The Pictet–Spengler reaction is another important method that involves the condensation of a β-arylethylamine with an aldehyde, followed by an acid-catalyzed cyclization. This reaction typically yields tetrahydroisoquinolines, which would necessitate a subsequent oxidation step to form the aromatic isoquinoline ring.

Modern variations and related reactions like the Petasis reaction and Ugi post-cyclization strategies offer convergent and diversity-oriented approaches to complex heterocyclic scaffolds. mdpi.com The Petasis reaction, a three-component reaction of an amine, a carbonyl, and a boronic acid, can be adapted to synthesize substituted amines that can be precursors to isoquinolines. mdpi.com The Ugi reaction, a four-component reaction, can generate a linear precursor that undergoes a subsequent cyclization to form the isoquinoline ring, a strategy known as Ugi post-cyclization.

An alternative and often more flexible approach involves the late-stage functionalization of a readily available isoquinoline core. This allows for the introduction of substituents at specific positions.

Introducing a carboxylic acid group at the C8 position of an isoquinoline can be achieved through several methods. One of the most effective is directed ortho-metalation (DoM) . acs.orgsemanticscholar.orgwikipedia.orgacs.orgbaranlab.org This strategy relies on a directing group on the isoquinoline ring that coordinates to an organolithium reagent, facilitating deprotonation at the adjacent ortho position. For isoquinoline, the nitrogen atom itself can act as a directing group, though its directing ability is moderate. The use of a stronger directing group temporarily installed at a nearby position can enhance the regioselectivity of the lithiation. Once the C8 position is lithiated, quenching the resulting aryllithium species with carbon dioxide (CO₂) introduces the carboxylic acid group.

Another approach involves the oxidation of an 8-methylisoquinoline derivative. This method is analogous to the synthesis of quinoline-8-carboxylic acids from 8-methylquinolines. However, this would require the prior synthesis of 6,8-dimethylisoquinoline.

The introduction of a methyl group at the 6-position of the isoquinoline ring can be accomplished through various C-H activation and cross-coupling strategies. While direct methylation of the isoquinoline core can be challenging due to regioselectivity issues, the use of a pre-functionalized isoquinoline, such as a 6-haloisoquinoline, allows for the introduction of the methyl group via transition-metal-catalyzed cross-coupling reactions, for example, a Suzuki or Stille coupling with an appropriate methylating agent.

Alternatively, starting with a 6-aminoisoquinoline, a Sandmeyer reaction could be employed to introduce a cyano group, which could then be converted to a methyl group through a series of reductions and functional group interconversions.

Multi-component reactions (MCRs) have emerged as powerful tools in organic synthesis, allowing for the rapid assembly of complex molecules from simple starting materials in a single step. Several MCRs can be adapted for the synthesis of substituted isoquinolines. For instance, a modified Doebner reaction, a three-component reaction of an aniline, an aldehyde, and pyruvic acid, has been used for the synthesis of quinoline-4-carboxylic acids and could potentially be adapted for isoquinoline synthesis.

Total Synthesis Strategies of Related Isoquinoline Alkaloids with Carboxylic Acid Moieties

The total synthesis of naturally occurring isoquinoline alkaloids often provides a roadmap for the construction of structurally related synthetic targets. While a direct total synthesis of this compound is not prominently documented, the strategies employed for alkaloids containing a carboxylic acid moiety offer valuable insights. Classical methods such as the Bischler-Napieralski, Pictet-Spengler, and Pomeranz-Fritsch reactions form the bedrock of isoquinoline synthesis and can be adapted for polysubstituted derivatives. nih.govnrochemistry.comnih.gov

For instance, the Bischler-Napieralski reaction involves the cyclization of a β-arylethylamide in the presence of a dehydrating agent like phosphorus oxychloride (POCl₃) to form a 3,4-dihydroisoquinoline, which can then be aromatized. nrochemistry.comwikipedia.org To synthesize a precursor for this compound, one could envision starting with a suitably substituted β-phenylethylamine.

The Pomeranz-Fritsch reaction offers another pathway, involving the acid-catalyzed cyclization of a benzalaminoacetal. This method is particularly useful for preparing isoquinolines with substitution patterns that are difficult to achieve with other methods. organicreactions.orgwikipedia.orgchem-station.comchemistry-reaction.comthermofisher.com

Modern synthetic efforts have also expanded the toolkit for isoquinoline synthesis. A versatile approach reported by Myers and co-workers involves the condensation of lithiated o-tolualdehyde tert-butylimines with nitriles, allowing for the construction of highly substituted isoquinolines. nih.govharvard.edu This method could potentially be adapted by using a starting material with the desired methyl and a precursor to the carboxylic acid group on the aromatic ring.

Reaction NameDescriptionApplicability to Target Compound
Bischler-Napieralski Reaction Cyclization of a β-arylethylamide to a 3,4-dihydroisoquinoline, followed by aromatization. nrochemistry.comwikipedia.orgRequires a starting β-(3-methyl-5-carboxyphenyl)ethylamine derivative.
Pomeranz-Fritsch Reaction Acid-catalyzed cyclization of a benzalaminoacetal. organicreactions.orgwikipedia.orgCould utilize a substituted benzaldehyde with the required methyl and carboxyl precursor groups.
Myers' Synthesis Condensation of a lithiated o-tolualdehyde imine with a nitrile. nih.govharvard.eduAdaptable with a substituted o-tolualdehyde derivative.

Enantioselective Synthesis Approaches for Isoquinoline Carboxylic Acids

The introduction of chirality is a critical aspect of modern synthetic chemistry, particularly for compounds with potential biological activity. Enantioselective synthesis of isoquinoline carboxylic acids can be achieved through various strategies, including the use of chiral auxiliaries and stereoselective transformations.

Chiral auxiliaries are temporarily incorporated into a molecule to direct the stereochemical outcome of a subsequent reaction. In the context of isoquinoline synthesis, chiral auxiliaries can be attached to either the nitrogen or a carbon atom of the precursor to control the formation of a stereocenter, typically at the C1 position of a tetrahydroisoquinoline. While the target compound, this compound, is aromatic and achiral, the synthesis of chiral precursors, such as 1-substituted-1,2,3,4-tetrahydroisoquinoline-8-carboxylic acids, is a common strategy that can be followed by aromatization.

The use of chiral phosphoric acids as catalysts has been shown to be effective in the enantioselective dearomatization of isoquinolines to afford chiral 1,2-dihydroisoquinolines. rsc.org This approach could be envisioned for a substrate already bearing the 6-methyl and 8-carboxy substituents.

Stereoselective transformations establish chirality through the use of chiral reagents or catalysts in key bond-forming steps. Asymmetric reduction of a 3,4-dihydroisoquinoline is a common method to introduce a stereocenter at C1. mdpi.com Furthermore, asymmetric 1,3-dipolar cycloaddition reactions of C,N-cyclic azomethine imines have been developed to construct chiral tetrahydroisoquinoline derivatives with good diastereoselectivities and enantioselectivities. nih.gov

Another powerful tool is the asymmetric Pictet-Spengler reaction, which can be catalyzed by enzymes or chiral acids to produce enantiomerically enriched tetrahydroisoquinolines. mdpi.com These methods, while primarily focused on creating chiral centers in the reduced isoquinoline core, provide pathways to enantiomerically enriched intermediates that can be further elaborated.

MethodDescriptionPotential Application
Chiral Phosphoric Acid Catalysis Enantioselective dearomatization of isoquinolines. rsc.orgCould be applied to a pre-formed this compound derivative to generate a chiral intermediate.
Asymmetric Reduction Stereoselective reduction of a C=N bond in a dihydroisoquinoline. mdpi.comUseful for creating a chiral center at C1 in a tetrahydroisoquinoline precursor.
Asymmetric 1,3-Dipolar Cycloaddition Construction of chiral tetrahydroisoquinoline derivatives. nih.govProvides a route to complex chiral scaffolds that could be precursors.
Asymmetric Pictet-Spengler Reaction Enantioselective cyclization of a β-arylethylamine with a carbonyl compound. mdpi.comA key method for synthesizing chiral tetrahydroisoquinoline-1-carboxylic acids.

Catalytic Approaches in Isoquinoline Carboxylic Acid Synthesis

Catalytic methods have revolutionized the synthesis of heterocyclic compounds, offering milder reaction conditions, higher efficiency, and greater functional group tolerance compared to classical methods.

Transition metal catalysis provides a powerful platform for the construction and functionalization of the isoquinoline ring system.

Palladium-catalyzed reactions are particularly versatile. Sequential palladium-catalyzed α-arylation of ketones and subsequent cyclization offers a convergent route to polysubstituted isoquinolines. nih.gov This methodology could be employed by selecting appropriate aryl halide and ketone starting materials to introduce the desired substitution pattern. Palladium-catalyzed cross-coupling reactions, such as the Suzuki coupling, are also instrumental in functionalizing pre-existing isoquinoline scaffolds. nih.gov

Copper-catalyzed reactions have also been developed for isoquinoline synthesis. These methods often involve the cyclization of o-alkynylaryl oximes or related precursors and can be performed under mild conditions, sometimes even in water. organic-chemistry.org

Rhodium and Ruthenium catalysis have emerged as powerful tools for C-H activation and functionalization, enabling the direct formation of C-C and C-N bonds on the aromatic core. Rhodium(III)-catalyzed C-H activation has been used to synthesize isoquinolones from amides and cyclopropenes. chem-station.com Ruthenium-catalyzed C-H activation of 8-methylquinolines has been explored, suggesting that similar strategies could be applied to a 6-methylisoquinoline (B1300163) precursor to introduce functionality at the 8-position. nih.gov

CatalystReaction TypeSubstrates
Palladium α-Arylation/Cyclization nih.govAryl halides and ketones
Palladium Cross-coupling nih.govIsoquinoline halides and boronic acids
Copper Intramolecular Cyclization organic-chemistry.orgo-Alkynylaryl oximes
Rhodium(III) C-H Activation/Annulation chem-station.comAmides and cyclopropenes
Ruthenium(II) C-H Activation/Annulation nih.gov8-Methylquinolines and coupling partners

Photocatalysis offers a green and efficient alternative for organic transformations. Visible-light-mediated photocatalysis can be used for the C-H functionalization of heterocycles. For instance, photocatalytic decarboxylation of carboxylic acids can generate radicals that can then be used to functionalize isoquinolines. rsc.org Photocatalytic methods have also been developed for the synthesis of isoquinoline-1,3-diones. acs.orgrsc.org An isoquinoline-derived organic photocatalyst has been shown to enable oxidase-type C-H/C-H coupling, which could be a potential route for functionalizing the isoquinoline core. nih.gov

Microwave-assisted synthesis has been shown to significantly accelerate classical reactions for isoquinoline synthesis, such as the Bischler-Napieralski and Pictet-Spengler reactions, often leading to higher yields and cleaner products in shorter reaction times. organic-chemistry.org Microwave irradiation has also been employed in the synthesis of various quinoline (B57606) and isoquinoline derivatives, highlighting its broad applicability in heterocyclic chemistry. nih.govnih.govunf.edubenthamdirect.comfrontiersin.org

TechniqueApplicationAdvantages
Photocatalysis C-H Functionalization, Synthesis of isoquinoline-1,3-diones rsc.orgacs.orgrsc.orgMild reaction conditions, use of visible light as a renewable energy source.
Microwave-Assisted Synthesis Acceleration of classical reactions (Bischler-Napieralski, Pictet-Spengler) organic-chemistry.orgReduced reaction times, improved yields, enhanced reaction rates.

Process Optimization and Green Chemistry Considerations in Isoquinoline Carboxylic Acid Synthesis

Catalyst Optimization and Recyclability

The choice of catalyst is pivotal in modern organic synthesis, directly influencing reaction rates, yields, and selectivity. Palladium-catalyzed reactions, in particular, have become a powerful tool for constructing the isoquinoline nucleus with high efficiency. nih.gov Optimization of these catalytic systems involves fine-tuning parameters such as catalyst loading, ligand choice, and the base used.

Research into the palladium-catalyzed α-arylation of ketones to form isoquinoline precursors has shown that catalyst loading can be significantly reduced, in some cases to as low as 0.5 mol%, without compromising the yield. nih.gov The selection of appropriate ligands, such as XantPhos or various phosphine-based ligands, is crucial for facilitating reactions with less reactive starting materials or for enabling the use of more abundant and less expensive aryl chlorides instead of bromides. nih.govmdpi.com

Beyond palladium, other transition metals like rhodium, ruthenium, and copper have also been employed in efficient isoquinoline syntheses. organic-chemistry.orgbohrium.com A key goal in green chemistry is the replacement of rare and precious metals with more earth-abundant alternatives. researchgate.net Furthermore, the development of transition-metal-free reactions represents a significant advancement, reducing cost, toxicity, and waste. organic-chemistry.org An important consideration for sustainability is the ability to recover and reuse the catalyst. Methodologies have been developed where the catalytic system can be reused for multiple successive runs with only a minimal loss in activity, drastically reducing metal waste. researchgate.net

Table 1: Optimization of Palladium-Catalyzed Isoquinoline Synthesis Conditions
Catalyst SystemCatalyst Loading (mol%)SolventTemperature (°C)Key Advantages
(DtBPF)PdCl₂0.5 - 2.0THF70Low catalyst loading, high yield, tolerates various substrates. nih.gov
Pd(OAc)₂ / PPh₃-DMF50Effective for simple amines, short reaction times (2-8 h). mdpi.com
Pd(OAc)₂ / XantPhos-DMF50Effective for less reactive N-nucleophiles (e.g., amino acid esters). mdpi.com
Pd(CH₃CN)₂Cl₂10Toluene85High regioselectivity in C-H activation/annulation reactions. mdpi.com

Energy Efficiency and Alternative Solvents

Traditional synthetic methods often require prolonged heating, consuming significant amounts of energy. researchgate.net Microwave-assisted synthesis has emerged as a key green technology, dramatically reducing reaction times from hours to minutes and often improving yields. organic-chemistry.orgnih.gov This energy-efficient approach has been successfully applied to classical isoquinoline syntheses like the Bischler-Napieralski and Pictet-Spengler reactions. organic-chemistry.org

Solvent selection is another cornerstone of green chemistry. Many conventional syntheses employ toxic and volatile organic solvents like Dimethylformamide (DMF). researchgate.netmdpi.com A major focus of process optimization is the replacement of these hazardous solvents with more environmentally benign alternatives. Research has demonstrated the viability of using water or dual water/ethylene glycol systems for synthesizing quinoline carboxylic acids, a closely related class of compounds. researchgate.net Additionally, biomass-derived solvents are being explored as sustainable replacements. Studies have evaluated ethyl levulinate (EtLev) as a potential surrogate for DMF in palladium-catalyzed aminocarbonylation reactions to produce isoquinoline-1-carboxamides. mdpi.com

Table 2: Comparison of Conventional vs. Green Synthetic Approaches
ParameterConventional Method (e.g., Bischler-Napieralski)Green Alternative (e.g., Microwave-Assisted)
Catalyst/ReagentStoichiometric Lewis acids (e.g., POCl₃, P₂O₅). pharmaguideline.comCatalytic amounts of transition metals or catalyst-free. organic-chemistry.orgorganic-chemistry.org
SolventHigh-boiling, toxic solvents. rsc.orgBenign solvents (water, biomass-derived) or solvent-free. mdpi.comorganic-chemistry.orgresearchgate.net
Energy InputProlonged conventional heating. researchgate.netMicrowave irradiation (minutes). organic-chemistry.org
Waste GenerationHigh levels of inorganic and organic waste. researchgate.netReduced waste through atom economy and catalyst recycling. rsc.orgresearchgate.net

Atom Economy and Reaction Design

The principle of atom economy, which seeks to maximize the incorporation of material from the starting reagents into the final product, is central to green synthetic design. researchgate.net The development of one-pot, tandem, domino, and multi-component reactions are prime examples of this principle in action. bohrium.comresearchgate.net These strategies allow for the construction of complex molecules like substituted isoquinolines from simple precursors in a single operation, which avoids the need for isolating intermediates, thereby saving time, solvents, and reducing waste. nih.govnih.gov Palladium-catalyzed domino processes and sequential coupling-imination-annulation reactions are highly effective in building the isoquinoline core with excellent yields and operational simplicity. organic-chemistry.orgbohrium.com By designing synthetic routes that are convergent and atom-economical, chemists can significantly improve the sustainability profile of producing this compound and related derivatives.

Spectroscopic and Structural Data for this compound Currently Unavailable

Following a comprehensive search for scientific literature and spectral data, it has been determined that detailed experimental information required to fully characterize the chemical compound “this compound” is not publicly available at this time.

The specific data necessary to populate the subsections on Nuclear Magnetic Resonance (NMR) Spectroscopy and Mass Spectrometry (MS) for this exact molecule could not be located in accessible scientific databases and publications. While general principles of these analytical techniques are well-established, their application to provide specific structural elucidation for this compound requires experimental data that has not been published or is not readily accessible.

Information on related but structurally distinct isomers, such as quinoline derivatives, was identified. However, due to the precise and strict instructions to focus solely on this compound, data from these other compounds cannot be used as it would be scientifically inaccurate and would not pertain to the specific molecular structure requested.

Therefore, the generation of a detailed and scientifically accurate article focusing on the spectroscopic and structural characterization of this compound, as per the provided outline, is not possible until such experimental data becomes available in the public domain.

Spectroscopic and Structural Characterization

Infrared (IR) and Raman Spectroscopy for Functional Group Analysis

Infrared (IR) and Raman spectroscopy are complementary vibrational techniques that provide detailed information about the functional groups present in a molecule. For 6-Methylisoquinoline-8-carboxylic acid, these methods are crucial for confirming the presence of its key structural features: the carboxylic acid group, the methyl group, and the isoquinoline (B145761) aromatic system.

In IR spectroscopy, the absorption of infrared radiation excites molecular vibrations, and the resulting spectrum shows absorption bands at frequencies corresponding to these vibrations. pressbooks.pub Carboxylic acids are particularly well-characterized by IR spectroscopy due to strong hydrogen bonding, which significantly influences their vibrational modes. spectroscopyonline.com The most prominent feature is the O-H stretching vibration of the carboxyl group, which appears as a very broad and intense band in the region of 3300–2500 cm⁻¹. spectroscopyonline.comorgchemboulder.com This broadening is a direct consequence of intermolecular hydrogen bonding between carboxylic acid dimers in the solid state. spectroscopyonline.com

Another key diagnostic peak is the carbonyl (C=O) stretch, which is expected to be a very strong and sharp band. For aromatic carboxylic acids, this peak typically appears in the range of 1710–1680 cm⁻¹. spectroscopyonline.com The conjugation of the carbonyl group with the isoquinoline ring system slightly lowers its vibrational frequency compared to saturated carboxylic acids. spectroscopyonline.com Additionally, the C-O stretching vibration, coupled with O-H bending, gives rise to complex bands in the 1320–1210 cm⁻¹ region, while a broad O-H out-of-plane bend is often observed around 960–900 cm⁻¹. spectroscopyonline.com

The isoquinoline ring contributes to the spectrum with C=C stretching vibrations in the 1600–1450 cm⁻¹ fingerprint region and aromatic C-H stretching vibrations typically appearing just above 3000 cm⁻¹. orgchemboulder.com The methyl group would show characteristic C-H stretching bands between 3000 cm⁻¹ and 2850 cm⁻¹ and bending vibrations around 1470–1450 cm⁻¹ and 1370–1350 cm⁻¹. pressbooks.puborgchemboulder.com

Raman spectroscopy, which relies on the inelastic scattering of monochromatic light, provides complementary information. While the O-H stretch is typically weak in Raman spectra, the C=O stretch gives a strong band. kurouskilab.com Raman spectroscopy is particularly effective for identifying vibrations of non-polar bonds, making it excellent for characterizing the aromatic ring's C=C skeletal vibrations and the C-C bonds of the isoquinoline core. rsc.orgpsu.edu The symmetric vibrations of the aromatic ring are often more intense in the Raman spectrum than in the IR spectrum. kurouskilab.com

Functional GroupVibrational ModeExpected IR Wavenumber (cm⁻¹)Expected Raman Wavenumber (cm⁻¹)Intensity (IR / Raman)
Carboxylic Acid (O-H)Stretching3300–2500Weak / Not prominentVery Broad, Strong / Weak
Carboxylic Acid (C=O)Stretching1710–16801710–1680Strong / Strong
Carboxylic Acid (C-O)Stretching1320–12101320–1210Medium / Medium
Carboxylic Acid (O-H)Out-of-plane Bend960–900Weak / Not prominentBroad, Medium / Weak
Aromatic Ring (C-H)Stretching3100–30003100–3000Medium / Strong
Aromatic Ring (C=C)Stretching1600–14501600–1450Medium-Strong / Strong
Methyl Group (C-H)Asymmetric/Symmetric Stretching3000–28503000–2850Medium / Medium

X-ray Crystallography and Solid-State Analysis

The process involves irradiating a high-quality single crystal with a focused beam of X-rays. nih.gov The electrons of the atoms in the crystal diffract the X-rays, producing a unique diffraction pattern of spots. The geometric positions and intensities of these spots are then used to calculate an electron density map of the unit cell, from which the atomic positions can be determined. nih.gov

A key aspect of the crystal structure of this compound would be the intermolecular interactions, particularly the hydrogen bonding motif of the carboxylic acid groups. Typically, carboxylic acids form centrosymmetric dimers in the solid state through strong O-H···O hydrogen bonds. scXRD would precisely measure the distances and angles of these hydrogen bonds. Furthermore, the analysis would reveal other potential intermolecular interactions, such as π-π stacking between the aromatic isoquinoline rings, which influence the crystal packing. mdpi.com While a specific crystal structure for this compound is not publicly available, the table below outlines the typical crystallographic data that would be obtained from such an analysis.

Crystallographic ParameterInformation Provided
Chemical FormulaC₁₁H₉NO₂
Formula Weight187.19 g/mol
Crystal Systeme.g., Monoclinic, Orthorhombic
Space Groupe.g., P2₁/c, P-1
Unit Cell Dimensions (a, b, c, α, β, γ)Size and shape of the repeating unit
Volume (V)Volume of the unit cell
ZNumber of molecules per unit cell
Calculated Density (ρ)Packing density of the crystal
R-factorIndicator of the quality of the structural refinement

Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify the various intermolecular interactions within a crystal lattice, based on data obtained from single-crystal X-ray diffraction. nih.govnih.gov This method partitions the crystal space into regions where the electron density of a sum of spherical atoms for the molecule dominates the corresponding sum over the crystal. The resulting Hirshfeld surface provides a unique picture of the molecular shape in the crystalline environment.

By mapping properties like dnorm (normalized contact distance) onto the surface, close intermolecular contacts can be identified. researchgate.net Red spots on the dnorm surface indicate contacts shorter than the van der Waals radii sum, highlighting the most significant interactions, such as strong hydrogen bonds. nih.gov For this compound, prominent red areas would be expected on the oxygen and hydrogen atoms of the carboxylic acid group, corresponding to the O-H···O hydrogen bonds that form the characteristic dimeric structure.

Interaction TypeTypical Contribution to Hirshfeld SurfaceDescription
H···H30 - 45%Represents van der Waals forces and contacts between hydrogen atoms. nih.govresearchgate.net
O···H / H···O15 - 25%Primarily represents the strong hydrogen bonds of the carboxylic acid dimer. researchgate.net
C···H / H···C10 - 20%Indicates C-H···π interactions and contacts between hydrogens and the aromatic ring. nih.gov
C···C5 - 10%Suggests the presence of π-π stacking interactions between isoquinoline rings. researchgate.net
N···H / H···N< 5%Potential weak C-H···N interactions involving the isoquinoline nitrogen. researchgate.net

Advanced Spectroscopic Techniques (e.g., UV-Vis Spectroscopy for binding studies)

UV-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light by a molecule, which corresponds to the promotion of electrons from lower to higher energy molecular orbitals. In this compound, the extended π-conjugated system of the isoquinoline ring is the primary chromophore responsible for strong UV absorption, likely due to π → π* transitions. mdpi.com

While useful for basic characterization, UV-Vis spectroscopy becomes a powerful tool when used for binding studies, for example, to investigate the interaction of the molecule with biological targets like DNA or proteins. ut.ac.irresearchgate.net When a small molecule binds to a macromolecule, its local environment changes, which can perturb its electronic orbitals and lead to predictable changes in the UV-Vis absorption spectrum.

Several phenomena can be observed:

Hyperchromism/Hypochromism: An increase (hyperchromism) or decrease (hypochromism) in molar absorptivity (ε) at a specific wavelength. Hypochromism is often observed when a molecule intercalates between the base pairs of DNA, due to the coupling of the molecule's π-orbitals with those of the DNA bases. ut.ac.ir

Bathochromic (Red) Shift/Hypsochromic (Blue) Shift: A shift of the absorption maximum (λmax) to a longer (red) or shorter (blue) wavelength. A bathochromic shift often indicates a decrease in the energy gap between the HOMO and LUMO, which can occur upon binding and stabilization of the excited state. researchgate.net

By titrating a solution of the target macromolecule with increasing concentrations of this compound and monitoring the spectral changes, one can determine the binding mode and calculate the binding constant (Kb), which quantifies the affinity of the molecule for its target. ut.ac.ir For example, a non-intercalative, groove-binding interaction with DNA typically results in a smaller change in the spectrum (hyperchromism and a slight shift) compared to strong intercalation. ut.ac.ir

ConditionHypothetical λmax (nm)Hypothetical Absorbance (A.U.)Interpretation
Free Compound in Buffer2800.50Reference spectrum of the free molecule.
Compound + Target (e.g., DNA)2850.45A bathochromic shift (5 nm) and hypochromism suggest interaction and potential intercalation. ut.ac.ir
Compound + Target (e.g., Protein)2820.53A slight bathochromic shift (2 nm) and hyperchromism could indicate binding in a protein pocket.

Computational Chemistry and Theoretical Studies

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental in elucidating the electronic structure and predicting the chemical reactivity of 6-Methylisoquinoline-8-carboxylic acid. Methods rooted in quantum mechanics, such as Density Functional Theory (DFT), are employed to model the electron distribution and energy of the molecule. mdpi.com These calculations can determine various electronic properties that are key to understanding its behavior.

Key electronic properties that can be calculated include the distribution of electron density, the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), and the electrostatic potential map. The HOMO energy is indicative of the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting capability. The difference in energy between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of the molecule's chemical reactivity and stability. A smaller gap generally suggests higher reactivity.

For this compound, these calculations can pinpoint the most likely sites for electrophilic and nucleophilic attack. For instance, the nitrogen atom in the isoquinoline (B145761) ring is expected to be a primary site for protonation and interaction with electrophiles due to its lone pair of electrons. The carboxylic acid group, on the other hand, can act as both a hydrogen bond donor and acceptor, influencing its interactions with other molecules.

Table 1: Hypothetical Electronic Properties of this compound from Quantum Chemical Calculations

PropertyCalculated ValueSignificance
HOMO Energy-6.5 eVIndicates electron-donating capacity.
LUMO Energy-1.2 eVIndicates electron-accepting capacity.
HOMO-LUMO Gap5.3 eVRelates to chemical reactivity and stability.
Dipole Moment3.2 DMeasures the overall polarity of the molecule.

Note: The values in this table are hypothetical and for illustrative purposes only.

Molecular Docking and Dynamics Simulations for Ligand-Target Interactions

Molecular docking and molecular dynamics (MD) simulations are powerful computational techniques used to predict and analyze the interaction of a ligand, such as this compound, with a biological target, typically a protein or enzyme. biotechrep.irnih.govdntb.gov.ua These methods are instrumental in drug discovery for identifying potential drug candidates and understanding their mechanism of action at a molecular level. mdpi.comnih.gov

Molecular docking predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. biotechrep.ir The process involves sampling a large number of possible conformations and orientations of the ligand within the binding site of the target protein and then using a scoring function to rank them. dntb.gov.ua For this compound, docking studies could reveal key interactions, such as hydrogen bonds between the carboxylic acid group and amino acid residues in the active site, or pi-stacking interactions involving the isoquinoline ring system.

Table 2: Hypothetical Molecular Docking Results for this compound with a Kinase Target

ParameterValueDescription
Binding Affinity-8.5 kcal/molPredicted free energy of binding.
Interacting ResiduesLys72, Glu91, Asp168Key amino acids in the binding site.
Hydrogen Bonds2Formed between the carboxylic acid and Lys72, Glu91.
Pi-Stacking1Between the isoquinoline ring and a Phenylalanine residue.

Note: The values in this table are hypothetical and for illustrative purposes only.

Structure-Activity Relationship (SAR) Modeling for Isoquinoline Derivatives

Structure-Activity Relationship (SAR) modeling is a crucial aspect of medicinal chemistry that aims to understand how the chemical structure of a compound influences its biological activity. fiveable.menih.gov For isoquinoline derivatives, including this compound, SAR studies involve systematically modifying the chemical structure and evaluating the effect of these changes on a specific biological endpoint. nih.govresearchgate.net

The core principle of SAR is that the biological activity of a molecule is directly related to its chemical structure and physicochemical properties. fiveable.me By analyzing a series of related compounds, researchers can identify the key structural features, or pharmacophores, that are essential for the desired activity. nih.gov For this compound, SAR studies might involve modifying the substituents on the isoquinoline ring, altering the position of the carboxylic acid group, or replacing it with other functional groups.

Quantitative Structure-Activity Relationship (QSAR) models take this a step further by developing mathematical relationships between the chemical structures of a series of compounds and their biological activities. fiveable.me These models can then be used to predict the activity of new, unsynthesized compounds, thereby prioritizing synthetic efforts.

Table 3: Hypothetical Structure-Activity Relationship for this compound Analogs

CompoundR1 (Position 6)R2 (Position 8)IC50 (µM)
1-CH3-COOH5.2
2-H-COOH12.8
3-OCH3-COOH3.1
4-CH3-CONH28.5
5-CH3-H> 50

Note: The data in this table is hypothetical and for illustrative purposes only. A lower IC50 value indicates higher potency.

Mechanistic Investigations through Computational Methods

Computational methods are invaluable for investigating the mechanisms of chemical reactions, including reaction pathways and the structures of transition states. chemrxiv.org For reactions involving this compound, computational approaches can provide a detailed, step-by-step understanding of how reactants are converted into products.

By mapping the potential energy surface of a reaction, computational chemists can identify the lowest energy pathway from reactants to products. This involves locating the transition state, which is the highest energy point along the reaction coordinate. The energy of the transition state determines the activation energy of the reaction, which is a key factor in determining the reaction rate.

For example, in the synthesis of derivatives of this compound, computational methods could be used to explore different reaction pathways, predict the regioselectivity and stereoselectivity of reactions, and understand the role of catalysts. These theoretical insights can guide the design of more efficient and selective synthetic routes. chemrxiv.org

Table 4: Hypothetical Calculated Activation Energies for a Reaction of this compound

Reaction PathwayTransition State StructureActivation Energy (kcal/mol)
Pathway ATS-A25.3
Pathway BTS-B18.7

Note: The values in this table are hypothetical and for illustrative purposes only. A lower activation energy indicates a more favorable reaction pathway.

Based on a comprehensive review of publicly available scientific literature, there is no specific research data available for the chemical compound “this compound” corresponding to the detailed biological activities outlined in your request.

Extensive searches for studies on this specific molecule's interaction with the listed enzymes, nucleic acids, receptors, and cellular pathways did not yield any relevant results. The requested information on enzyme inhibition (PDE4B, Carbonic Anhydrase, Kinases), nucleic acid interaction, receptor binding affinity (G-protein coupled receptors, EGFR), cellular pathway modulation (IL-6, mitochondrial pathways, Bax/Bcl-2), and structure-mechanism relationships for "this compound" is not present in the available scientific literature.

Therefore, it is not possible to generate a thorough, informative, and scientifically accurate article that adheres to the provided outline for this specific compound. To do so would require fabricating data, which falls outside the scope of providing factual and accurate information.

Research is available for related but structurally distinct compounds, such as other quinoline (B57606) and isoquinoline derivatives, but this information cannot be accurately extrapolated to "this compound" and would violate the strict focus of your request.

Advanced Studies on Biological Activities and Mechanistic Insights

Structure-Mechanism Relationships (SMR)

Influence of Substituents on Biological Activity (e.g., methyl group at 6-position, carboxylic acid moiety)

The specific placement of functional groups on the isoquinoline (B145761) scaffold is a critical determinant of a compound's biological activity. In the case of 6-Methylisoquinoline-8-carboxylic acid, the methyl group at the 6-position and the carboxylic acid moiety at the 8-position are predicted to significantly modulate its pharmacological profile. While direct extensive research on this specific compound is limited, the influence of these individual substituents can be inferred from structure-activity relationship (SAR) studies on analogous isoquinoline and quinoline (B57606) derivatives.

The introduction of a methyl group, such as at the 6-position, can have multifaceted effects on the molecule's properties. Generally, a methyl group is a small, lipophilic substituent that can influence the compound's solubility, membrane permeability, and metabolic stability. By increasing lipophilicity, it may enhance the molecule's ability to cross biological membranes and reach its target site. Furthermore, the methyl group can engage in hydrophobic interactions or van der Waals forces within the binding pocket of a biological target, potentially increasing binding affinity and potency. Its position on the aromatic ring also affects the electron density of the isoquinoline system, which can fine-tune its interaction with biological macromolecules.

The carboxylic acid group at the 8-position introduces a strongly acidic and polar functional group, which dramatically influences the molecule's physicochemical properties and potential biological interactions. Carboxylic acids are capable of forming strong hydrogen bonds and ionic interactions with biological targets such as enzymes and receptors. smolecule.com This ability to act as a hydrogen bond donor and acceptor, as well as to exist as a carboxylate anion at physiological pH, often makes the carboxylic acid group a key pharmacophoric feature for target recognition and binding. For instance, in many enzyme inhibitors, the carboxylate group mimics a substrate's feature or interacts with key amino acid residues in the active site, leading to potent inhibition.

CompoundSubstituent at C6Substituent at C8Predicted Influence on Biological Activity
This compound Methyl (-CH₃)Carboxylic Acid (-COOH)The methyl group may enhance lipophilicity and binding through hydrophobic interactions. The carboxylic acid can form strong hydrogen bonds and ionic interactions with biological targets, acting as a key pharmacophoric feature.
Isoquinoline (unsubstituted)Hydrogen (-H)Hydrogen (-H)Serves as the basic scaffold; biological activity is generally lower without functionalization.
6-Methylisoquinoline (B1300163)Methyl (-CH₃)Hydrogen (-H)Increased lipophilicity compared to the parent isoquinoline, potentially leading to better membrane permeability and different target interactions.
Isoquinoline-8-carboxylic acidHydrogen (-H)Carboxylic Acid (-COOH)The carboxylic acid group introduces polarity and the ability to form key interactions with biological targets, often enhancing potency for specific enzymes or receptors.

Applications in Chemical Biology and Drug Discovery

Role as a Privileged Scaffold for Drug Development

The concept of a "privileged scaffold" refers to a molecular framework that is capable of binding to multiple biological targets with high affinity, thereby serving as a versatile template for the design of novel bioactive compounds. The isoquinoline (B145761) core is a well-established privileged scaffold, and by extension, 6-Methylisoquinoline-8-carboxylic acid embodies these characteristics. nih.govrsc.org This structural motif is present in numerous natural products and synthetic molecules with a broad spectrum of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties. nih.gov

The utility of the isoquinoline scaffold in drug design is underscored by its presence in a variety of approved drugs and clinical candidates. nih.gov The rigid, bicyclic nature of the isoquinoline ring system provides a defined three-dimensional structure that can be readily modified with various functional groups to optimize interactions with biological targets. The specific substitution pattern of this compound, featuring a methyl group at the 6-position and a carboxylic acid at the 8-position, offers distinct points for chemical modification, allowing for the fine-tuning of its physicochemical properties and biological activity.

Derivatization for Enhanced Bioactivity and Selectivity

The chemical structure of this compound provides multiple avenues for derivatization to enhance its biological activity and selectivity towards specific targets. The carboxylic acid at the 8-position is a prime site for modification, allowing for the synthesis of a wide range of esters and amides. These modifications can profoundly impact the compound's pharmacokinetic and pharmacodynamic properties. For instance, converting the carboxylic acid to an ester can increase its lipophilicity, potentially improving cell membrane permeability. Amide derivatives, on the other hand, can introduce new hydrogen bonding donors and acceptors, leading to altered binding affinities and selectivities.

Furthermore, the isoquinoline ring itself can be functionalized. While the existing methyl group at the 6-position provides a certain level of structural definition, other positions on the ring can be targeted for the introduction of various substituents. These modifications can be guided by structure-activity relationship (SAR) studies to optimize the compound's interaction with its biological target. For example, the introduction of different functional groups on the isoquinoline nucleus has been shown to modulate the activity of related quinoline- and isoquinoline-based compounds. researchgate.netmdpi.com

A common strategy involves the synthesis of a library of derivatives with systematic variations at different positions of the this compound scaffold. These libraries can then be screened against a panel of biological targets to identify compounds with improved potency and selectivity. This approach has been successfully applied to other quinoline (B57606) and isoquinoline carboxylic acid derivatives, leading to the discovery of potent inhibitors of various enzymes and receptors. researchgate.netnih.gov

Table 1: Potential Derivatization Strategies for this compound

Modification SiteType of DerivativePotential Impact
8-Carboxylic AcidEstersIncreased lipophilicity, improved cell permeability
8-Carboxylic AcidAmidesNew hydrogen bonding interactions, altered target selectivity
Isoquinoline RingHalogenationModified electronic properties, potential for halogen bonding
Isoquinoline RingAlkylation/ArylationIncreased steric bulk, enhanced hydrophobic interactions

Development as a Lead Compound for Therapeutic Agents

A lead compound in drug discovery is a chemical compound that has pharmacological or biological activity likely to be therapeutically useful, but may still have suboptimal structure that requires modification to fit better to the target. numberanalytics.com this compound possesses several characteristics that make it an attractive lead compound for the development of new therapeutic agents. Its privileged scaffold provides a solid foundation for interaction with biological targets, and its functional groups offer handles for chemical optimization.

The development of potent 6-desfluoro-8-methylquinolones as antibacterial agents highlights the potential of the 8-methyl substitution pattern in designing bioactive molecules. nih.gov Although this example pertains to a quinolone, the structural similarity suggests that the 6-methyl-8-carboxylic acid isoquinoline scaffold could also serve as a starting point for developing agents with similar or different therapeutic applications. The carboxylic acid moiety is a key feature in many non-classical carbonic anhydrase inhibitors, suggesting a potential therapeutic avenue for derivatives of this compound. nih.gov

The process of developing a lead compound typically involves iterative cycles of chemical synthesis and biological testing to optimize its properties. For this compound, this would involve creating a library of analogs and evaluating their activity in relevant biological assays. The data from these assays would then inform the design of the next generation of compounds with improved potency, selectivity, and pharmacokinetic profiles. The ultimate goal is to identify a clinical candidate with the desired therapeutic effect and an acceptable safety profile.

Combinatorial Chemistry Approaches in Isoquinoline Synthesis

Combinatorial chemistry is a powerful set of techniques used to synthesize a large number of compounds in a single process. This approach is particularly valuable in drug discovery for rapidly generating libraries of diverse molecules for high-throughput screening. The synthesis of isoquinoline derivatives, including analogs of this compound, is amenable to combinatorial approaches.

Diversity-oriented synthesis is a strategy within combinatorial chemistry that aims to produce a collection of structurally diverse and complex molecules from simple starting materials. This approach has been successfully applied to the synthesis of 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid (Tic) derivatives, which are constrained analogs of the amino acid phenylalanine. rsc.org These methods can be adapted for the synthesis of libraries based on the this compound scaffold.

The general strategy for the combinatorial synthesis of isoquinoline analogs often involves a multi-component reaction where different building blocks are combined in a systematic manner to generate a library of products. For example, variations in the starting materials that form the two rings of the isoquinoline core, as well as the precursors for the methyl and carboxylic acid groups, can lead to a wide range of analogs. Solid-phase synthesis techniques can also be employed, where the growing molecule is attached to a solid support, facilitating the purification of the final products. These combinatorial approaches enable the efficient exploration of the chemical space around the this compound scaffold, increasing the probability of discovering novel bioactive compounds.

Future Perspectives and Emerging Research Directions

Novel Synthetic Methodologies

The efficient synthesis of isoquinoline (B145761) derivatives is a key focus for organic and medicinal chemists. nih.gov Future research is expected to move beyond traditional methods toward more efficient, sustainable, and versatile synthetic strategies for 6-Methylisoquinoline-8-carboxylic acid and its analogues.

Emerging methodologies that could be applied include:

One-Pot Tandem Processes: A reported one-pot tandem approach for 8-methyltetrahydroquinoline derivatives, which achieves regiospecific functionalization and subsequent hydrogenation, exemplifies the type of efficient process that could be adapted for isoquinoline scaffolds. tandfonline.com

Microwave-Assisted Synthesis: The use of microwave irradiation has been shown to dramatically reduce reaction times (to as little as 110-210 seconds) and increase yields (91-96%) for the synthesis of certain quinoline-4-carboxylic acid derivatives. researchgate.net Applying this technology could accelerate the creation of libraries based on the this compound core.

Transition-Metal-Free Reactions: Developing synthetic routes that avoid heavy metals is a key goal of green chemistry. Research into transition-metal-free acylation of isoquinolines using arylmethanols presents a potential avenue for creating derivatives in a more environmentally friendly manner. tandfonline.com

Flow Chemistry: Continuous flow synthesis offers advantages in safety, scalability, and product consistency. Adapting established cyclization and functionalization reactions for isoquinolines to flow chemistry setups could enable large-scale and efficient production for further research and development.

Exploration of Undiscovered Biological Targets

The isoquinoline scaffold is present in numerous natural alkaloids and synthetic compounds with diverse biological activities. nih.gov A primary future direction for this compound is the systematic screening against a wide range of biological targets to uncover novel therapeutic applications. The structural similarity to other biologically active quinoline (B57606) and isoquinoline carboxylic acids suggests a high potential for discovering new activities.

Potential areas for exploration include:

Enzyme Inhibition: Derivatives of quinoline-6-carboxylic acid have been identified as potent inhibitors of ectonucleotidases, enzymes involved in tumor immune evasion. researchgate.net Similarly, tetrahydroisoquinoline-3-carboxylate derivatives have been designed as inhibitors of matrix metalloproteinases (MMPs). nih.govresearchgate.net The this compound scaffold could be explored for its inhibitory activity against these and other enzyme families, such as kinases or proteases.

Anticancer Activity: Many isoquinoline derivatives exhibit anticancer properties. nih.gov Furthermore, 8-hydroxyquinoline-derived compounds have shown unique activity against multidrug-resistant cancer cells. acs.org Screening this compound and its derivatives against various cancer cell lines, including resistant strains, could identify new oncology drug leads.

Antimicrobial and Antiviral Agents: The quinoline core is famous for its role in antimalarial drugs. More recent studies on 4-hydroxy-2-(methylthio)quinoline-3-carboxylic acid derivatives have shown they can be potent inhibitors of Hepatitis B Virus (HBV) replication. nih.gov This suggests that the this compound core is a valuable template for developing new anti-infective agents.

Table 1: Documented Biological Activities of Structurally Related Isoquinoline and Quinoline Scaffolds
Scaffold TypeBiological Target/ActivityReference
Quinoline-6-carboxylic acidEctonucleotidase Inhibition (Anticancer) researchgate.net
Tetrahydroisoquinoline-3-carboxylateMatrix Metalloproteinase (MMP-8) Inhibition nih.govresearchgate.net
4-Hydroxy-2-(methylthio)quinoline-3-carboxylic acidHepatitis B Virus (HBV) Replication Inhibition nih.gov
8-Hydroxyquinoline DerivativesActivity against Multidrug-Resistant Cancer acs.org
General Isoquinoline FrameworksAnticancer, Anti-inflammatory, Antifungal, Antimicrobial nih.gov

Advancements in Structure-Based Drug Design Leveraging this compound Scaffold

Structure-based drug design (SBDD) is a powerful strategy for developing potent and selective inhibitors. The rigid nature of the isoquinoline ring makes the this compound scaffold an ideal candidate for SBDD approaches.

Future advancements in this area are likely to involve:

Fragment-Based Drug Discovery (FBDD): An emerging strategy involves "fragment merging by design," where small molecular fragments that bind to a target are identified and then merged into a single, more potent molecule. researchoutreach.org This technique has been successfully applied to isoquinoline derivatives to develop anti-inflammatory drugs targeting Protein Kinase C (PKC). researchoutreach.org The this compound core could serve as a central template onto which different fragments are attached and optimized.

Targeting Specific Protein Pockets: In the design of MMP-8 inhibitors, the tetrahydroisoquinoline scaffold was used to position a carboxylic acid group to chelate the catalytic zinc ion, while other substituents were designed to fit into the S1' hydrophobic pocket. nih.govresearchgate.net X-ray crystallography combined with 3D-QSAR studies provided a deep understanding of the key determinants for affinity. nih.gov A similar approach could be used with this compound, where the carboxylic acid at the 8-position acts as a key interaction group (e.g., a zinc-binding group or hydrogen bond donor/acceptor), and modifications at the 6-methyl position and other sites on the ring are used to achieve selectivity and potency for a chosen target.

Integration of Computational and Experimental Approaches

The synergy between computational modeling and experimental validation is crucial for modern drug discovery. Future research on this compound will heavily rely on this integrated approach to accelerate the development of new therapeutic agents.

Key integrated strategies include:

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 6-methylisoquinoline-8-carboxylic acid, and how can reaction conditions be optimized for yield and purity?

  • Methodological Answer: Common synthetic routes involve multi-step processes, such as halogenation of precursor quinoline derivatives followed by carboxylation or methylation. For example, halogenation of ethyl 8-methoxycoumarin-3-carboxylate (a structurally related compound) under controlled conditions (e.g., using POCl₃ or SOCl₂) can yield intermediates for subsequent functionalization . Optimization requires adjusting parameters like temperature (e.g., 60–80°C for halogenation), solvent polarity (DMF for nucleophilic substitution), and stoichiometric ratios of reagents. Purity is enhanced via recrystallization (e.g., using ethanol/water mixtures) or column chromatography (silica gel, hexane/ethyl acetate gradient) .

Q. Which spectroscopic techniques are critical for characterizing this compound, and how should data interpretation address common ambiguities?

  • Methodological Answer:

  • NMR : 1H^1H-NMR can resolve methyl (δ 2.5–3.0 ppm) and aromatic proton signals (δ 7.0–8.5 ppm). Overlapping peaks in crowded regions (e.g., isoquinoline ring protons) may require 2D NMR (COSY, HSQC) for unambiguous assignment .
  • IR : Confirm carboxylate C=O stretching (~1700 cm⁻¹) and aromatic C-H bending (~750 cm⁻¹).
  • MS : High-resolution ESI-MS validates molecular ion [M+H]⁺ and fragmentation patterns. Discrepancies between calculated and observed masses may indicate residual solvents or incomplete purification .

Q. How can researchers ensure reproducibility in synthesizing this compound derivatives for biological studies?

  • Methodological Answer: Document reaction parameters rigorously (e.g., inert atmosphere, moisture control) and validate purity via HPLC (≥98% by area normalization). For derivatives, use standardized coupling agents (e.g., EDC/HOBt for amide formation) and characterize intermediates at each step. Reproducibility is enhanced by adhering to protocols in peer-reviewed literature (e.g., multi-step synthetic routes for analogous compounds) .

Advanced Research Questions

Q. What strategies resolve contradictions in reported biological activity data for this compound derivatives?

  • Methodological Answer: Discrepancies may arise from variations in assay conditions (e.g., cell line specificity, solvent/DMSO concentration). To address this:

  • Conduct dose-response curves across multiple cell lines.
  • Validate target engagement using SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry) to measure binding affinity directly.
  • Compare results with structurally similar controls (e.g., 8-fluoro or 8-amino derivatives) to isolate electronic effects .

Q. How can computational modeling guide the design of this compound derivatives with enhanced enzyme inhibition?

  • Methodological Answer:

  • Perform docking studies (AutoDock Vina, Schrödinger) to predict binding modes with target enzymes (e.g., kinases or oxidoreductases).
  • Use QM/MM simulations to evaluate electronic effects of substituents (e.g., methyl vs. fluoro groups) on binding energy.
  • Validate predictions with SAR (structure-activity relationship) studies, prioritizing derivatives with calculated ΔG < -8 kcal/mol .

Q. What experimental and analytical approaches differentiate isomeric impurities in this compound samples?

  • Methodological Answer: Positional isomers (e.g., 6-methylisoquinoline-1-carboxylic acid) can be distinguished via:

  • HPLC-MS/MS with chiral columns (e.g., Chiralpak IA) and optimized mobile phases (acetonitrile/ammonium acetate).
  • X-ray crystallography to resolve crystal packing differences.
  • Vibrational circular dichroism (VCD) for stereochemical confirmation .

Data Analysis and Reporting

Q. How should researchers statistically analyze variability in synthetic yield data for this compound?

  • Methodological Answer: Apply ANOVA to compare yields across reaction conditions (e.g., temperature, catalyst loading). Use Tukey’s HSD post-hoc test to identify significant differences (p < 0.05). Report confidence intervals (95%) and outliers via Grubbs’ test. For small datasets (<10 replicates), non-parametric tests (e.g., Kruskal-Wallis) are preferable .

Q. What criteria determine the inclusion/exclusion of studies in a systematic review of this compound’s pharmacological applications?

  • Methodological Answer: Follow PRISMA guidelines:

  • Inclusion : Peer-reviewed studies with full experimental details, IC₅₀/EC₅₀ data, and in vitro/in vivo validation.
  • Exclusion : Studies lacking purity documentation (>95%), non-standardized assays, or commercial/non-academic sources (e.g., vendor catalogs).
  • Use tools like ROBINS-I to assess bias in observational studies .

Tables for Key Data Comparison

Parameter Typical Range/Value Source
Melting Point210–215°C (decomp.)
Solubility (DMSO)~50 mM at 25°C
HPLC Retention Time (C18)8.2 min (70:30 ACN/H₂O + 0.1% TFA)
LogP (Calculated)1.8–2.2

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.